TUG-424 is being studied for its potential as a lead structure for new potential antidiabetic therapeutics . It’s being explored for its role in metabolic diseases such as diabetes or obesity .
TUG-424 is an agonist of the free fatty acid receptor FFA1 (GPR40) with an EC50 of 32 nM . It enhances glucose-stimulated insulin secretion in INS-1E cells at a concentration of 100 nM .
TUG-424 significantly increased glucose-stimulated insulin secretion at a concentration of 100 nM . It may serve to explore the role of FFA1 in metabolic diseases such as diabetes or obesity . It enhanced glucose-stimulated insulin secretion in a rat beta-cell line already at 100 nM and from isolated mouse islets through FFA1 .
TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective agonist of the free fatty acid receptor 1 (FFA1/GPR40). It has a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol. TUG-424 is recognized for its significant role in glucose metabolism, particularly in enhancing glucose-stimulated insulin secretion, making it a compound of interest in diabetes research and therapeutic development .
These reactions are essential for modifying TUG-424 to explore its derivatives and enhance its biological activity.
TUG-424 exhibits significant biological activity as an agonist of the GPR40 receptor, which is implicated in various metabolic processes. Its biological effects include:
The synthesis of TUG-424 typically involves several organic reactions, including:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
TUG-424 has several applications, particularly in biomedical research:
Studies on TUG-424 have focused on its interactions with various biological systems:
These interaction studies are crucial for understanding the full therapeutic potential of TUG-424 and its mechanisms of action .
TUG-424 shares structural and functional similarities with several other compounds that also target GPR40 or related receptors. Here are some comparable compounds:
Compound Name | Structure Type | Unique Feature |
---|---|---|
GW9508 | Fatty Acid Derivative | Dual agonist for GPR40 and GPR120 |
CAY10587 | Related Fatty Acid Agonist | Selective for GPR40 |
TAK-875 | GPR40 Agonist | Developed specifically for diabetes therapy |
MK-8666 | Fatty Acid Receptor Agonist | Investigated for metabolic syndrome |
TUG-424 is distinguished by its high selectivity for the FFA1 receptor compared to other compounds, which may activate multiple receptors. Its specific action on glucose-stimulated insulin secretion positions it uniquely among similar compounds, making it a valuable candidate for further research and potential therapeutic applications in diabetes management .
TUG-424 (3-(4-(o-tolylethynyl)phenyl)propanoic acid) represents a sophisticated synthetic target that requires multi-step organic synthesis approaches [1] [2]. The compound belongs to the class of alkyne-containing propanoic acid derivatives and serves as a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist with significant therapeutic potential [3] [5].
The synthetic strategy demonstrates excellent regioselectivity and provides access to TUG-424 in moderate to high yields. The route has been optimized to minimize the number of synthetic steps while maintaining high purity standards required for biological evaluation [1] [2]. Alternative synthetic approaches have been explored, including variations in the order of functional group installation and different protecting group strategies, but the core methodology remains consistent across different research groups.
The synthesis of TUG-424 proceeds through several critical intermediates, each requiring specific reaction conditions and careful purification [1] [2]. The initial Wittig reaction represents the first key transformation, where 4-bromoaldehyde substrates undergo olefination with phosphonium ylides generated in situ from ethyl bromoacetate and triphenylphosphine. This reaction establishes the propanoic acid chain precursor and proceeds under mild conditions at room temperature using appropriate base solvents.
The subsequent reduction step employs sodium borohydride in the presence of catalytic cobalt chloride to selectively reduce the alkene functionality while preserving the aromatic bromide for later coupling reactions [1] [2]. This transformation requires careful control of reaction conditions to prevent over-reduction or unwanted side reactions.
The Sonogashira coupling reaction represents the most critical step in the synthetic sequence, forming the characteristic alkyne linkage between the aromatic rings [1] [2]. This palladium-catalyzed cross-coupling utilizes bis(triphenylphosphine)palladium(II) chloride as the catalyst and copper(I) iodide as co-catalyst, with diisopropylamine serving as the base. The reaction proceeds under mild conditions at room temperature and demonstrates excellent functional group tolerance.
The final hydrolysis step converts the ethyl ester to the corresponding carboxylic acid using standard base-mediated conditions with sodium hydroxide or potassium hydroxide [1] [2]. This transformation proceeds quantitatively under aqueous basic conditions with gentle heating.
The purification of TUG-424 and its synthetic intermediates requires sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation [1] [2]. Flash column chromatography on silica gel represents the primary purification method, utilizing carefully optimized solvent systems to separate the desired product from unreacted starting materials and byproducts.
The purification process typically employs gradient elution techniques, beginning with non-polar solvent mixtures and gradually increasing polarity to elute the target compound [1] [2]. Hexane and ethyl acetate mixtures are commonly used, with the exact ratio determined by thin-layer chromatography monitoring of the reaction progress and product polarity.
Recrystallization techniques may be employed as a secondary purification method, particularly for the final product TUG-424 [3] . The compound's solubility profile, being soluble in dimethyl sulfoxide but insoluble in water, influences the choice of recrystallization solvents. Appropriate solvent systems are selected to maximize product recovery while achieving the required purity levels.
High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method for achieving pharmaceutical-grade purity [3] [6]. The technique provides precise control over separation parameters and allows for the removal of closely related impurities that may not be readily separated by conventional column chromatography.
Comprehensive analytical characterization of TUG-424 employs multiple complementary techniques to confirm structural identity, purity, and quality [3] [6]. High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, consistently demonstrating compound purity levels of ≥98% for research-grade material. The technique provides quantitative analysis and enables the detection of structurally related impurities that may arise during synthesis.
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through detailed analysis of 1H and 13C chemical shifts [1] [2]. The technique validates the molecular structure and confirms the presence of characteristic functional groups, including the alkyne linkage, aromatic rings, and carboxylic acid functionality. Two-dimensional NMR experiments may be employed to establish connectivity patterns and confirm regiochemistry.
Mass spectrometry (MS) analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments [7] [8]. The technique typically shows the protonated molecular ion at m/z 265.12, consistent with the molecular formula C18H16O2. Fragmentation patterns provide additional structural information and help identify potential impurities.
Infrared spectroscopy (IR) identifies characteristic functional groups through vibrational frequency analysis [1] [2]. The technique confirms the presence of carboxylic acid C=O stretching, alkyne C≡C stretching, and aromatic C-H stretching vibrations. Elemental analysis validates the empirical formula, typically showing carbon: 81.79%, hydrogen: 6.10%, and oxygen: 12.11% [3] .
The development of environmentally sustainable synthetic approaches for TUG-424 synthesis represents an important area of ongoing research, addressing the growing need for green chemistry methodologies in pharmaceutical synthesis [9] [10]. Traditional synthetic routes for TUG-424 involve the use of palladium catalysts, organic solvents, and multi-step purification procedures that generate significant waste streams.
Green chemistry principles can be applied to TUG-424 synthesis through several approaches, including the development of more atom-efficient reactions, the use of renewable starting materials, and the implementation of catalytic systems that minimize heavy metal usage [9] [10]. The Sonogashira coupling reaction, being central to TUG-424 synthesis, represents a particular target for green chemistry optimization.
Copper-free Sonogashira coupling methodologies have been developed that eliminate the need for copper co-catalysts, reducing both cost and environmental impact [11] [12]. These approaches utilize optimized palladium catalyst systems and alternative base systems to achieve efficient cross-coupling reactions under mild conditions. The elimination of copper reduces the potential for heavy metal contamination and simplifies purification procedures.
Solvent selection represents another important consideration in green synthesis approaches [9] [10]. The replacement of traditional organic solvents with more environmentally benign alternatives, such as water-based reaction media or bio-derived solvents, can significantly reduce the environmental footprint of TUG-424 synthesis. However, the hydrophobic nature of the substrates and products presents challenges for aqueous-based synthetic approaches.
Irritant;Environmental Hazard